Fosphenytoin sodium hydrate is a water-soluble prodrug of phenytoin, primarily utilized in clinical settings for the management of seizures, particularly in emergency situations. It is designed to overcome the solubility limitations of phenytoin sodium, allowing for intravenous administration without the complications associated with parenteral phenytoin. Fosphenytoin sodium is rapidly converted to phenytoin in the body, providing therapeutic effects similar to those of phenytoin but with improved safety and tolerability profiles.
Fosphenytoin sodium hydrate is classified as a phosphate ester and belongs to the class of antiepileptic drugs. It is specifically indicated for the treatment of generalized tonic-clonic status epilepticus and for seizure prevention during neurosurgery. The compound is derived from phenytoin, which has been a cornerstone in the treatment of epilepsy since its introduction.
The synthesis of fosphenytoin sodium typically involves the phosphorylation of phenytoin using phosphoric acid or its derivatives. The process can be carried out through various methods, including:
The synthesis may be optimized by adjusting parameters such as pH, temperature, and concentration of reactants. For instance, maintaining a pH between 8.0 and 9.0 during formulation enhances stability and solubility .
The molecular formula for fosphenytoin sodium hydrate is . Its structure includes:
Fosphenytoin sodium undergoes hydrolysis in physiological conditions, converting it into phenytoin through enzymatic action by phosphatases. This conversion is rapid, with a half-life ranging from 8 to 15 minutes in humans .
The hydrolysis reaction can be represented as follows:
This reaction underscores the prodrug nature of fosphenytoin, where it serves as a precursor that becomes pharmacologically active upon metabolism.
Fosphenytoin sodium exerts its anticonvulsant effects by blocking voltage-dependent sodium channels in neuronal membranes. This action stabilizes neuronal membranes and prevents excessive neuronal firing, thereby controlling seizures.
The mechanism can be summarized as follows:
Fosphenytoin sodium hydrate is primarily used in clinical settings for:
Fosphenytoin sodium hydrate is a water-soluble prodrug with the systematic name 5,5-diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt. Its molecular formula is $\ce{C16H13N2Na2O6P·xH2O}$, with an anhydrous molecular weight of 406.24 g/mol [3] [4]. The structure features:
X-ray Diffraction (XRD):While crystallographic data for the hydrate form is limited in the provided sources, the anhydrous form exhibits ionic crystal lattice characteristics due to its disodium phosphate group. The phosphate oxygen atoms coordinate with sodium ions, creating an extended network that influences hydration stability [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy:$\ce{^1H}$ NMR (D2O, ppm) key assignments [3]:
Table 1: Key FTIR Spectral Assignments
Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
ν(N-H) | 3150–3200 | Hydantoin ring N-H stretch |
ν(C=O) | 1740, 1680 | Carbonyl asymmetric stretch |
ν(P=O) | 1250 | Phosphate P=O stretch |
ν(P-O-C) | 1050 | Phosphoester stretch |
Fourier Transform Infrared (FTIR) Spectroscopy:FTIR analysis confirms functional groups through signature absorptions: carbonyl stretches of the hydantoin ring at 1740 and 1680 cm⁻¹, asymmetric phosphate vibrations at 1250 cm⁻¹, and phosphoester C-O-P linkages at 1050 cm⁻¹ [3].
The compound exists in hydrated forms to stabilize the ionic crystal structure:
Table 2: Structural and Property Comparison with Phenytoin Sodium
Property | Fosphenytoin Sodium Hydrate | Phenytoin Sodium |
---|---|---|
Chemical Formula | $\ce{C16H13N2Na2O6P·xH2O}$ | $\ce{C15H11N2NaO2}$ |
Molecular Weight | 406.24 (anhydrous) | 274.25 |
Water Solubility | >100 mg/mL | ~0.02 mg/mL |
Ionizable Groups | Phosphate (pKa ~1.4) + hydantoin | Hydantoin (pKa ~8.3) |
Prodrug Conversion | Enzymatic hydrolysis (t₁/₂ ~15 min) | Not applicable |
Parenteral Formulation | Aqueous solution (no cosolvents) | Requires propylene glycol |
Structural and Functional Differences:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7